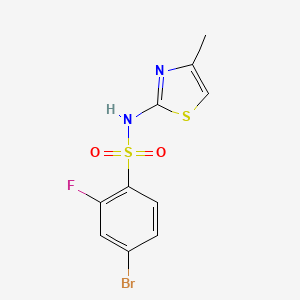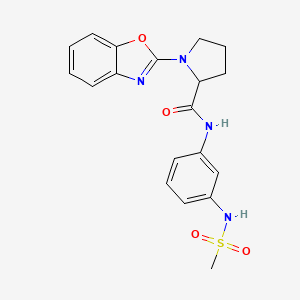![molecular formula C25H27N5 B2615795 4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine CAS No. 1326920-22-2](/img/structure/B2615795.png)
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule with multiple functional groups, including a piperazine ring and a pyrazolo[1,5-a]pyrazine moiety. Piperazine rings are common in many pharmaceuticals and have wide-ranging biological activity. The pyrazolo[1,5-a]pyrazine group is a type of heterocyclic aromatic compound, which are often found in various drugs and natural products .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperazine rings can participate in a variety of reactions, including substitutions and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its boiling point, density, and acidity, would need to be determined experimentally .Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition Properties
Novel derivatives, including those related to the pyrazolo[1,5-a]pyrazine family, have shown significant antibacterial efficacies and biofilm inhibition activities. Compounds with piperazine linkers demonstrated potent activity against various bacterial strains like E. coli, S. aureus, and S. mutans. Their biofilm inhibition capabilities were more effective than reference drugs such as Ciprofloxacin, highlighting their potential in combating bacterial infections and biofilm-related issues (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
Pyrazole-containing s-triazine derivatives, closely related to pyrazolo[1,5-a]pyrazine, have been synthesized and their molecular structures analyzed through X-ray diffraction and DFT/B3LYP method. These studies provide insights into the molecular configurations of such compounds, which are crucial for understanding their biological activities and potential applications in drug development (Sharma et al., 2017).
Anticancer Activities
Certain pyrazolo[3,4-d]pyrimidin-4-one derivatives, which share a structural similarity to pyrazolo[1,5-a]pyrazine, demonstrated significant antitumor activity, particularly against human breast adenocarcinoma cell lines. These findings suggest potential applications in developing new anticancer agents (Abdellatif et al., 2014).
Antimicrobial Activity
The synthesis of new pyrazole, isoxazole, benzoxazepine, and benzodiazepine derivatives, related to the pyrazolo[1,5-a]pyrazine structure, has shown promising antimicrobial and antifungal activities. This research indicates potential applications of such compounds in treating infectious diseases (Kendre et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
4-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5/c1-18-8-6-10-23(20(18)3)28-13-15-29(16-14-28)25-24-17-22(27-30(24)12-11-26-25)21-9-5-4-7-19(21)2/h4-12,17H,13-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJAQNNDURITRF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C3=NC=CN4C3=CC(=N4)C5=CC=CC=C5C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5,7-Dimethyl-6-[3-(trifluoromethyl)benzyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2615714.png)




![N-(4-bromo-2-fluorophenyl)-2-{[2-(1-naphthyl)pyrazolo[1,5-a]pyrazin-4-yl]thio}acetamide](/img/structure/B2615722.png)
![2-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutyl]propanoic acid](/img/structure/B2615726.png)




![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-[(4-methylphenyl)methyl-prop-2-ynylamino]acetamide](/img/structure/B2615732.png)